

Spectroscopic Profile of H-Glu(OMe)-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-Glu(OMe)-OH*

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This technical guide provides an in-depth overview of the spectroscopic data for L-Glutamic acid γ -methyl ester (**H-Glu(OMe)-OH**), a key amino acid derivative utilized in pharmaceutical and fine chemical synthesis. This document compiles nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **H-Glu(OMe)-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **H-Glu(OMe)-OH**

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
4.1	t	α -CH
3.7	s	-OCH ₃
2.6	m	γ -CH ₂
2.2	m	β -CH ₂

Note: Spectra are typically recorded in deuterated solvents such as CD₃OD or D₂O. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of **H-Glu(OMe)-OH**

Chemical Shift (δ) ppm	Tentative Assignment
174.3	α-COOH
171.4	γ-COOCH ₃
53.2	α-CH
52.5	-OCH ₃
30.4	γ-CH ₂
26.6	β-CH ₂

Note: The assignments are based on typical chemical shifts for amino acid derivatives.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **H-Glu(OMe)-OH**

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-2500	O-H (Carboxylic Acid)	Broad absorption due to hydrogen bonding
3100-3000	N-H (Amine)	Stretch, may be broad
2950-2850	C-H (Alkyl)	Stretch
1735-1750	C=O (Ester)	Strong, sharp stretch
1700-1725	C=O (Carboxylic Acid)	Strong, sharp stretch
1640-1550	N-H (Amine)	Bend
1320-1210	C-O (Ester & Carboxylic Acid)	Stretch

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Protonated **H-Glu(OMe)-OH** ($[M+H]^+$)

m/z	Ion	Fragmentation Pathway
162.07	$[M+H]^+$	Molecular Ion
144	$[M+H - H_2O]^+$	Loss of water from the α -carboxyl group
130	$[M+H - CH_3OH]^+$	Loss of methanol from the γ -carboxyl group
102	$[M+H - H_2O - CO]^+$	Subsequent loss of carbon monoxide from the 144 ion
84	$C_4H_6NO^+$	A common fragment arising from multiple pathways, including loss of $HY + CO$ from $[MH-HX]^+$ ions. ^[1]

Note: The molecular weight of **H-Glu(OMe)-OH** is 161.16 g/mol . The $[M+H]^+$ ion is expected at m/z 162.07.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Glu(OMe)-OH** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Methanol- d_4 (CD_3OD) or Deuterium Oxide (D_2O)). Transfer the solution to a 5 mm NMR tube.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:

- Tune and shim the spectrometer.
- Acquire a one-dimensional ^1H spectrum using a standard pulse sequence.
- Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **H-Glu(OMe)-OH** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

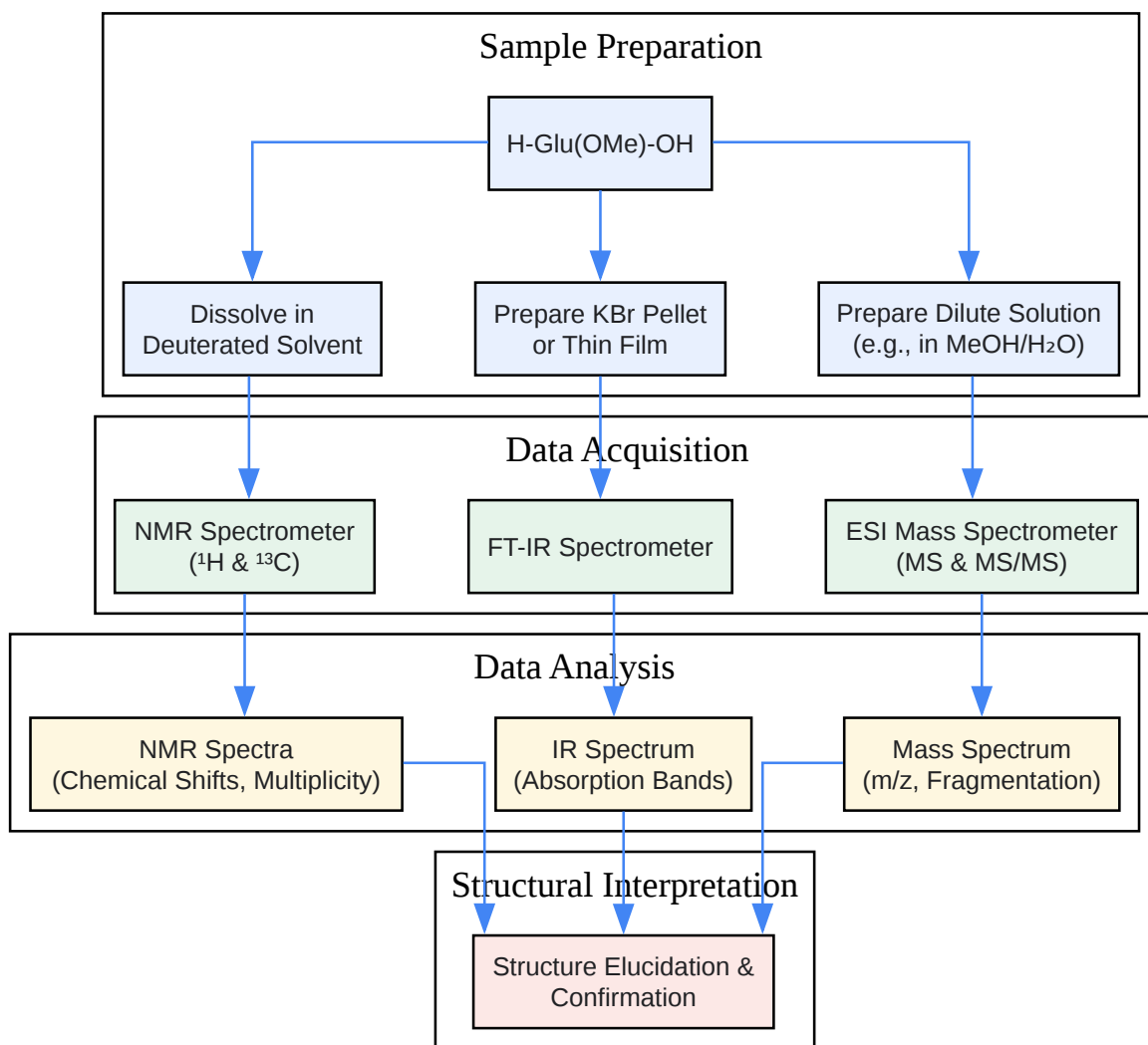
Methodology:

- Sample Preparation: Prepare a dilute solution of **H-Glu(OMe)-OH** (e.g., 10-100 μM) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid or acetic acid to promote protonation.
- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - For fragmentation analysis (MS/MS), select the $[\text{M}+\text{H}]^+$ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **H-Glu(OMe)-OH**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]

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